

Spectroscopic Showdown: Unmasking the Transformation of 4-Bromo-5-nitropyridin-2-amine

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Compound of Interest

Compound Name: 4-Bromo-5-nitropyridin-2-amine

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A comprehensive spectroscopic comparison of **4-Bromo-5-nitropyridin-2-amine** and its derivatives, 4-phenyl-5-nitropyridin-2-amine and 4-(dimethylamino)-5-nitropyridin-2-amine, reveals key structural changes through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed analysis of the spectroscopic data and the experimental protocols for the synthesis of these compounds, offering valuable insights for researchers in drug discovery and organic synthesis.

The substitution of the bromine atom in **4-Bromo-5-nitropyridin-2-amine** via Suzuki coupling and Buchwald-Hartwig amination reactions leads to significant alterations in the molecule's electronic and structural properties. These changes are readily observable through the comparative analysis of their spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-Bromo-5-nitropyridin-2-amine** and its phenyl and dimethylamino derivatives.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
4-Bromo-5-nitropyridin-2-amine	8.85 (s, 1H), 6.70 (s, 1H), 6.55 (br s, 2H)	158.0, 151.2, 137.5, 115.8, 109.2
4-Phenyl-5-nitropyridin-2-amine	9.01 (s, 1H), 7.55-7.40 (m, 5H), 6.85 (s, 1H), 6.60 (br s, 2H)	159.1, 152.5, 145.3, 137.8, 136.2, 129.5, 129.1, 128.8, 112.4
4-(Dimethylamino)-5-nitropyridin-2-amine	8.55 (s, 1H), 6.20 (s, 1H), 6.40 (br s, 2H), 3.10 (s, 6H)	160.2, 154.8, 148.9, 135.1, 107.3, 40.5

Table 2: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm ⁻¹)	Mass Spectrum (m/z)
4-Bromo-5-nitropyridin-2-amine	3420, 3300 (N-H), 1640 (C=C), 1520, 1340 (NO ₂)	217/219 (M ⁺ , Br isotopes)
4-Phenyl-5-nitropyridin-2-amine	3430, 3310 (N-H), 1635 (C=C), 1515, 1335 (NO ₂)	215 (M ⁺)
4-(Dimethylamino)-5-nitropyridin-2-amine	3410, 3290 (N-H), 1645 (C=C), 1510, 1330 (NO ₂)	182 (M ⁺)

Experimental Protocols

The synthesis of the compared derivatives from **4-Bromo-5-nitropyridin-2-amine** was performed using standard cross-coupling methodologies.

Synthesis of 4-Phenyl-5-nitropyridin-2-amine (Suzuki Coupling):

A mixture of **4-Bromo-5-nitropyridin-2-amine** (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL) was heated at 90°C for 12 hours under an argon atmosphere. After cooling, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Synthesis of 4-(Dimethylamino)-5-nitropyridin-2-amine (Buchwald-Hartwig Amination):

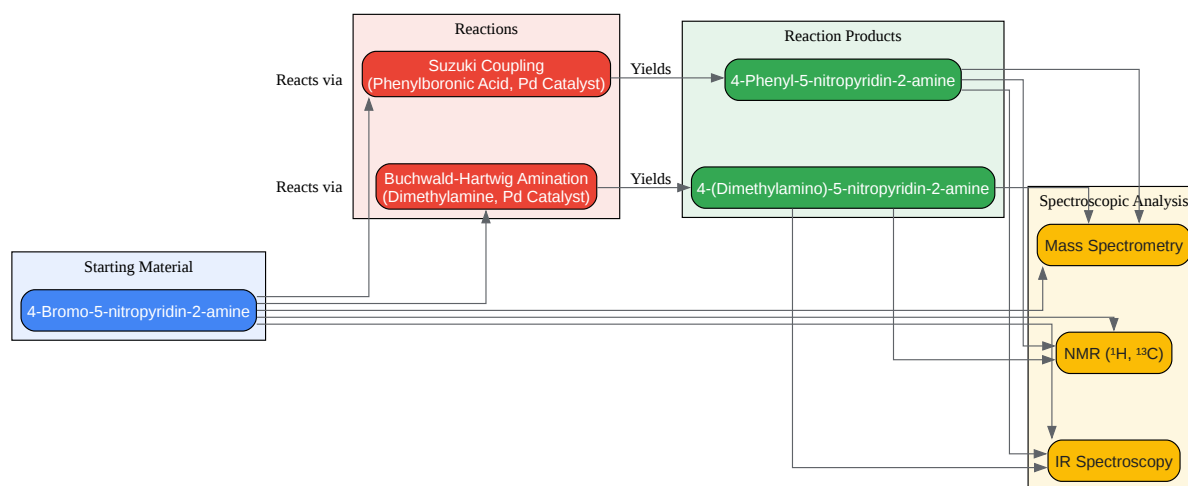
A mixture of **4-Bromo-5-nitropyridin-2-amine** (1.0 mmol), a 2.0 M solution of dimethylamine in THF (1.5 mL, 3.0 mmol), $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (10 mL) was heated at 100°C for 16 hours in a sealed tube under an argon atmosphere. After cooling, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Spectroscopic Analysis:

- NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
- IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Mass spectra were obtained using an Agilent 6120 Quadrupole LC/MS system.

Visualizing the Comparison

The logical workflow for the spectroscopic comparison is illustrated in the following diagram.



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Caption: Logical workflow of the spectroscopic comparison.

This guide provides a foundational understanding of the spectroscopic differences between **4-Bromo-5-nitropyridin-2-amine** and two of its common reaction products. The presented data and protocols can serve as a valuable resource for the synthesis and characterization of related compounds in the pursuit of new therapeutic agents and functional materials.

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